

Biological Targets of Quinoline Methanol Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *(2-Phenylquinolin-7-yl)methanol*

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This technical guide provides a comprehensive overview of the known biological targets of quinoline methanol derivatives. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral effects. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Antimalarial Activity

Quinoline methanols, most notably mefloquine, have been a cornerstone in the treatment and prophylaxis of malaria. Their primary mechanism of action involves the disruption of heme metabolism within the malaria parasite, *Plasmodium falciparum*.

Mechanism of Action: The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Quinoline methanols are thought to accumulate in the acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.^{[1][2]} While this is a primary mechanism, other potential targets within the parasite have been suggested, including parasite proteins with molecular weights of 22 kDa and 36 kDa.^[1]

Quantitative Data: Antimalarial Activity of Quinoline Methanol Derivatives

Compound/Derivative	P. falciparum Strain(s)	IC50 Value	Reference
Mefloquine (MQ)	W2, 3D7	W2: 572 ± 112 nmol/L; 3D7: 25.7 ± 7.81 nmol/L	[3]
(S)-enantiomers of 4-aminoalcohol quinoline derivatives	W2, 3D7	Generally more potent than (R)-enantiomers, with some IC50s below or equivalent to chloroquine for the 3D7 strain.	[3]
(S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol (WR621308)	Not specified	Potent single-dose efficacy	[4]
Various 4-position quinoline methanol antimalarials	Drug-sensitive and resistant strains	Library of 200 analogs showed varying inhibitory concentrations.	[5]
Quinolinyl thiourea analogue	Chloroquine-resistant P. falciparum	$1.2 \mu\text{M}$	[6]
7-(2-phenoxyethoxy)-4(1H)-quinolones	Drug-resistant P. falciparum	EC50 as low as 0.15 nM	[6]
Quinoline-1,2,4-triazine hybrid (compound 40d)	Not specified	$4.54 \pm 0.16 \mu\text{M}$ (inhibition of β -hematin formation)	[6]
Dihydropyrimidine quinoline derivative	P. falciparum	$0.014 \mu\text{g/mL}$	[7]

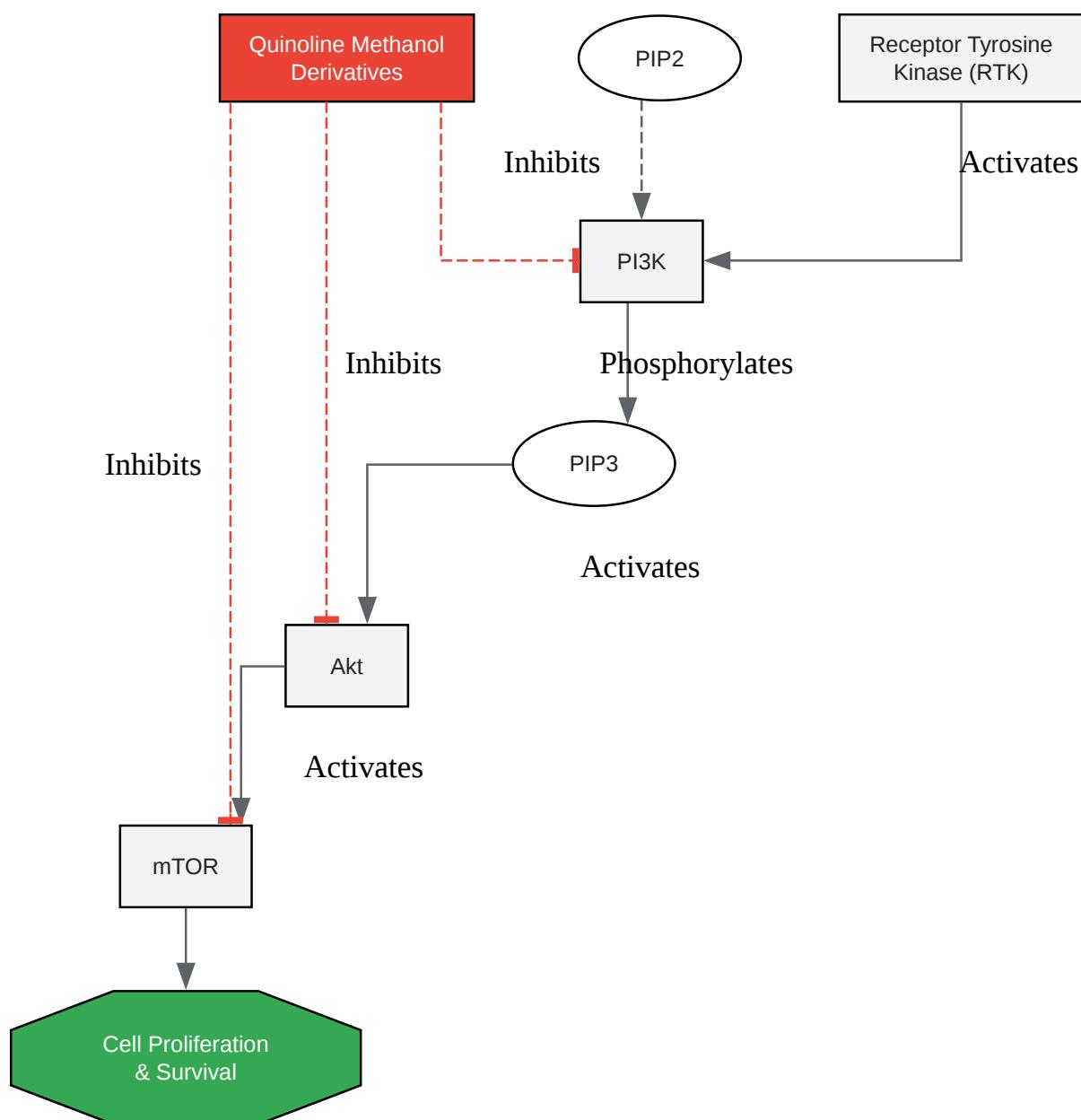
2-methylquinoline- aldimine conjugate (Compound 10)	Chloroquine-resistant PfDd2	0.033 ± 0.007 μM	[8]
Dioxoisindoline- quinoline conjugate (Compound 17)	Chloroquine-resistant PfW2	0.097 ± 0.006 μM	[8]
Bis-substituted quinoline (Compound 160)	CQS Pf3D7 and CQR PfW2	0.032 to 0.34 μM	[8]

Anticancer Activity

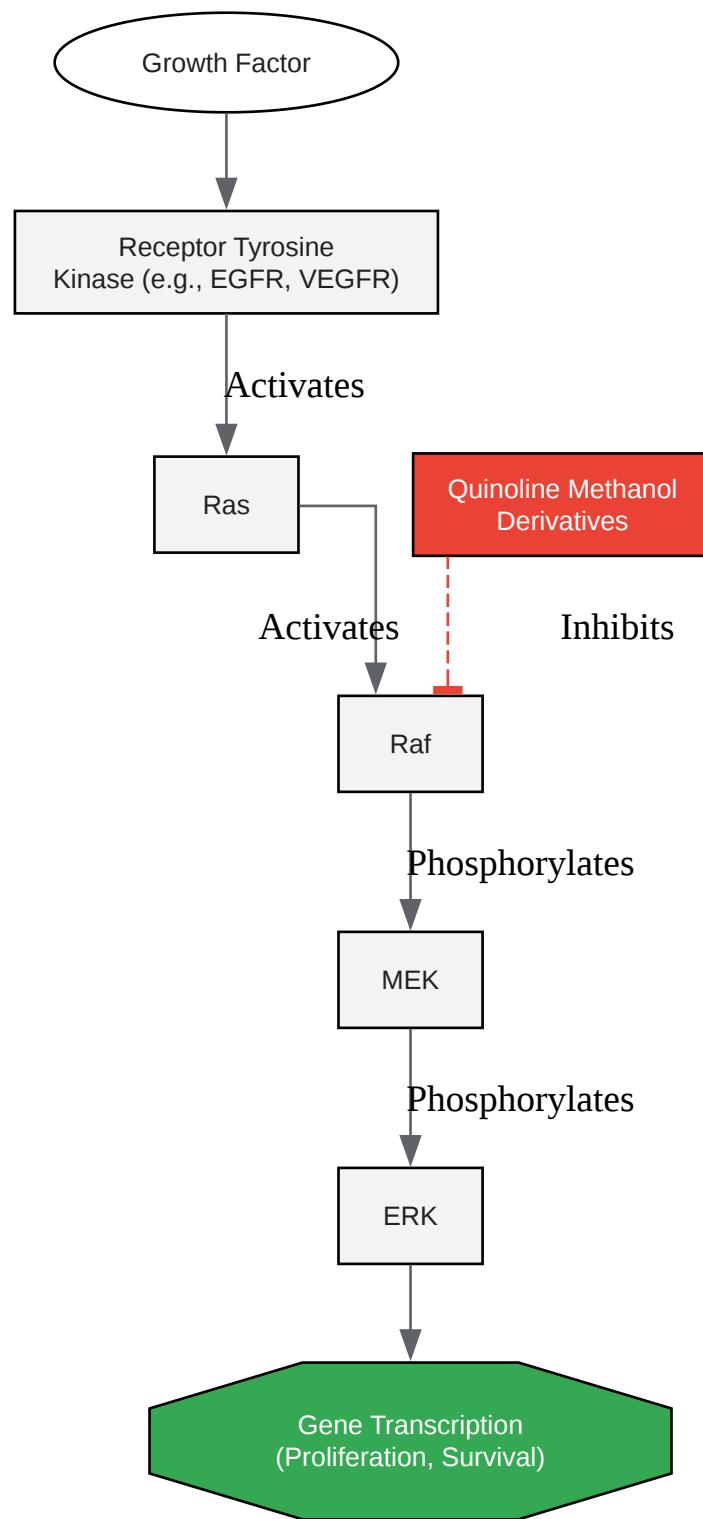
Quinoline derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.^[9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and enzymes crucial for tumor growth.

Mechanism of Action: A significant mode of anticancer action for many quinoline derivatives is the inhibition of topoisomerases, enzymes that are critical for DNA replication and transcription.^[10] Additionally, these compounds have been shown to inhibit various protein kinases involved in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.^[1] ^[11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.^[9] Some derivatives also exhibit anti-angiogenic properties by targeting receptors like VEGF.^[1]

Signaling Pathways Targeted by Quinoline Derivatives in Cancer

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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline methanol derivatives.



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Caption: Inhibition of the Ras/Raf/MEK signaling pathway by quinoline methanol derivatives.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound/Derivative	Cancer Cell Line(s)	IC50 Value	Reference
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ]	Human promyelocytic leukemia HL-60	64 nM (mTOR inhibition)	[11]
Quinoline-chalcone derivative (12e)	MGC-803, HCT-116, MCF-7	1.38 μ M, 5.34 μ M, 5.21 μ M, respectively	[12]
Quinoline chalcone 6	HL60	0.59 μ M	[12]
Phenylsulfonylurea derivative 7	HepG-2, A549, MCF-7	2.71 μ M, 7.47 μ M, 6.55 μ M, respectively	[12]
6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (M1)	HepG2, HCT-116	88.6 μ g/mL, 62.5 μ g/mL, respectively	[9]
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)	HepG2, HCT-116	43.62 μ g/mL, 15.3 μ g/mL, respectively	[9]
Diarylurea quinoline derivative (1j)	C-RAF kinase	0.067 μ M	[13]

Antibacterial and Antifungal Activity

Quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Action: The antibacterial mechanism of quinoline derivatives can involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[14][15] Some derivatives have also been shown to target peptide deformylase.[15] For antifungal activity, disruption of the fungal cell wall is a proposed mechanism.[15]

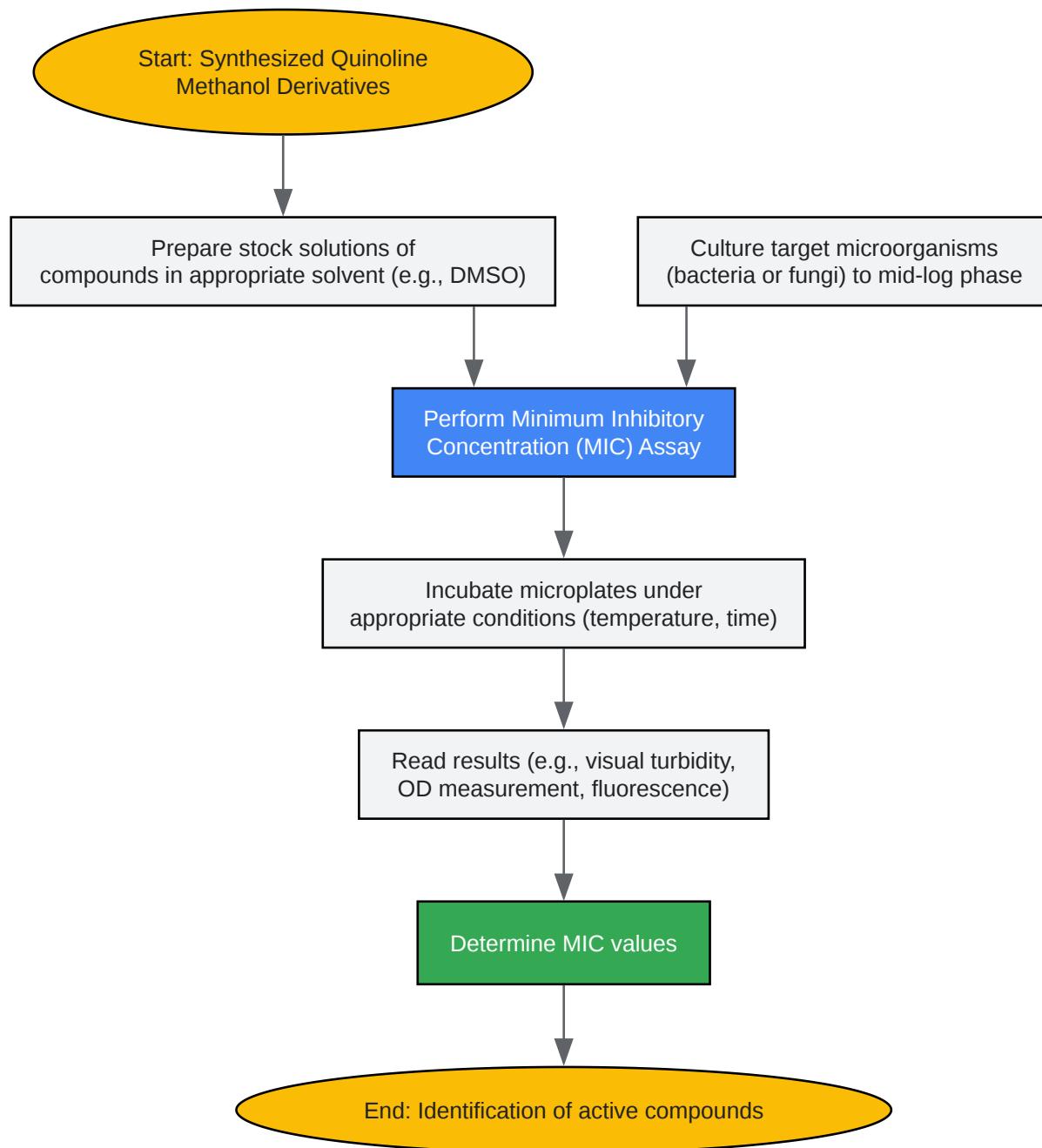
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative	Microbial Strain(s)	MIC Value	Reference
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8)	Vancomycin-resistant <i>E. faecium</i>	4 µg/mL	[14]
2-sulfoether-4-quinolone (Compound 15)	<i>S. aureus</i> , <i>B. cereus</i>	0.8 µM, 1.61 µM, respectively	[14]
2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (16, 17, 18)	<i>S. pneumoniae</i> ATCC 49619	≤ 0.008 µg/mL each	[14]
Rhodamine incorporated quinoline derivative (27-32)	<i>M. tuberculosis</i> H37Ra, <i>M. bovis</i> BCG	1.66–9.57 µg/mL	[14]
Quinoline derivative (Compound 2)	<i>B. cereus</i> , <i>Staphylococcus</i> , <i>Pseudomonas</i> , <i>E. coli</i>	3.12 - 50 µg/mL	[15]
Quinoline derivative (Compound 6)	<i>B. cereus</i> , <i>Staphylococcus</i> , <i>Pseudomonas</i> , <i>E. coli</i>	3.12 - 50 µg/mL	[15]
Quinoline-2-one derivative (6c)	MRSA, VRE, MRSE	0.75 µg/mL, 0.75 µg/mL, 2.50 µg/mL, respectively	[16]
Quinoline derivative (Compound 6)	<i>C. difficile</i>	1.0 µg/mL	[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of quinoline methanol derivatives are provided below.

Experimental Workflow: General Antimicrobial Screening



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